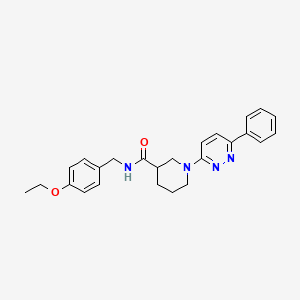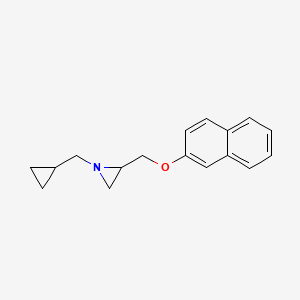
1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an aziridine derivative that contains a cyclopropylmethyl group, a naphthalen-2-yloxymethyl group, and an aziridine ring. The unique structure of this compound makes it an attractive candidate for use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine involves the inhibition of various enzymes that are involved in tumor growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. It also inhibits the growth and proliferation of cancer cells, which can help to slow down or stop the progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine in lab experiments has several advantages. This compound is relatively easy to synthesize and can be obtained in high yields and purity. It also exhibits potent antitumor activity, which makes it an attractive candidate for use in cancer research.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is that it can be toxic to normal cells at high concentrations. This can make it challenging to use this compound in vivo studies. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its use in lab experiments.
Direcciones Futuras
There are several potential future directions for the use of 1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine in scientific research. One potential direction is the development of new analogs of this compound that exhibit improved potency and selectivity. Another potential direction is the use of this compound in combination with other drugs to enhance its antitumor activity.
Conclusion:
1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine is a promising compound that has potential applications in various scientific research fields. Its unique structure and potent antitumor activity make it an attractive candidate for use in cancer research. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine involves the reaction of cyclopropylmethylamine with naphthalen-2-yl chloromethyl ketone in the presence of a base. The resulting intermediate is then treated with a reagent such as sodium azide to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It works by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-2-(naphthalen-2-yloxymethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-4-15-9-17(8-7-14(15)3-1)19-12-16-11-18(16)10-13-5-6-13/h1-4,7-9,13,16H,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRELQWREGBNTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

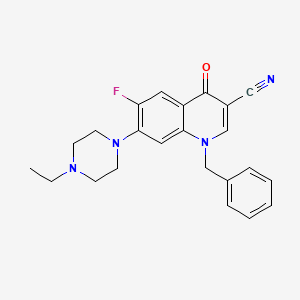
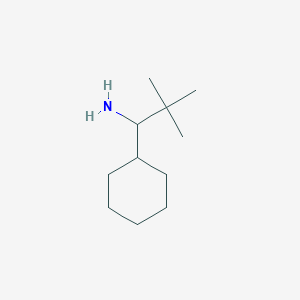
![4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2617624.png)

![2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2617626.png)
![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)
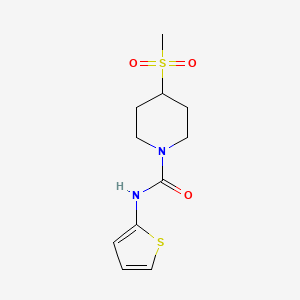
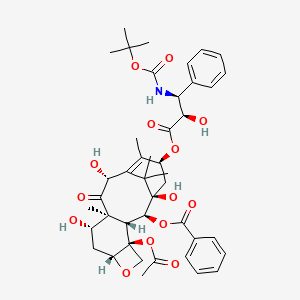
![N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2617632.png)
![N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2617634.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2617635.png)
![3-butyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617637.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2617639.png)
